Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate is a chemical compound with the molecular formula C21H20NO2P It is characterized by the presence of a fluorenyl group, an amino group, and a phenylphosphinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate typically involves the reaction of 9-amino-9H-fluorene with phenylphosphinic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphine oxides, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes .
Wirkmechanismus
The mechanism of action of Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Ethyl (9-amino-9H-fluoren-9-yl)phenylphosphinate include:
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 9-Phenyl-9H-fluoren-9-yl derivatives
- Fluorenylmethyl chloroformate
Uniqueness
Its fluorenyl group provides rigidity and stability, while the amino and phosphinate groups offer versatile reactivity for various chemical transformations .
Eigenschaften
CAS-Nummer |
112305-74-5 |
---|---|
Molekularformel |
C21H20NO2P |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
9-[ethoxy(phenyl)phosphoryl]fluoren-9-amine |
InChI |
InChI=1S/C21H20NO2P/c1-2-24-25(23,16-10-4-3-5-11-16)21(22)19-14-8-6-12-17(19)18-13-7-9-15-20(18)21/h3-15H,2,22H2,1H3 |
InChI-Schlüssel |
YNTZXPJXZVBGPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.